molecular formula C11H13BrO B1290544 2-Bromo-4-(4-methoxyphenyl)-1-butene CAS No. 731773-20-9

2-Bromo-4-(4-methoxyphenyl)-1-butene

Cat. No.: B1290544
CAS No.: 731773-20-9
M. Wt: 241.12 g/mol
InChI Key: QXURZTVNBYWAPQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-methoxyphenyl)-1-butene is an organic compound that features a bromine atom and a methoxyphenyl group attached to a butene chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-methoxyphenyl)-1-butene can be achieved through various methods. One common approach involves the bromination of 4-(4-methoxyphenyl)-1-butene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-methoxyphenyl)-1-butene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: Formation of 4-(4-methoxyphenyl)-1-butene derivatives with various functional groups.

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of 2-Bromo-4-(4-methoxyphenyl)butane.

Scientific Research Applications

2-Bromo-4-(4-methoxyphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-methoxyphenyl)-1-butene depends on the specific reaction or biological activity being studied. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenyl isocyanate
  • 2-Bromo-4-methoxyacetophenone
  • 2-Bromo-4-methoxyphenylacetic acid

Uniqueness

2-Bromo-4-(4-methoxyphenyl)-1-butene is unique due to the presence of both a bromine atom and a methoxyphenyl group on a butene chain. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXURZTVNBYWAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635294
Record name 1-(3-Bromobut-3-en-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-20-9
Record name 1-(3-Bromobut-3-en-1-yl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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